[1-(Methylethyl)pyrazol-5-yl]methylamine
Description
[1-(Methylethyl)pyrazol-5-yl]methylamine is a pyrazole-derived amine with an isopropyl (methylethyl) group at the 1-position of the pyrazole ring and a methylamine (-CH2NH2) substituent at the 5-position. Pyrazole derivatives are valued for their bioactivity, often targeting enzymes or receptors due to their planar aromatic structure and hydrogen-bonding capabilities .
Properties
IUPAC Name |
(2-propan-2-ylpyrazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(2)10-7(5-8)3-4-9-10/h3-4,6H,5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVNGCYOZPTKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007505-19-2 | |
| Record name | [1-(propan-2-yl)-1H-pyrazol-5-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methylethyl)pyrazol-5-yl]methylamine typically involves the reaction of pyrazole derivatives with appropriate alkylating agents. One common method includes the alkylation of 1-methylpyrazole with methylethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group undergoes alkylation with electrophilic agents. Key reactions include:
Mechanistic Notes :
-
Alkylation typically proceeds via an S<sub>N</sub>2 pathway in polar aprotic solvents. Steric hindrance from the isopropyl group reduces reaction rates compared to simpler pyrazolylmethylamines .
Acylation Reactions
The amine reacts with acylating agents to form amides or ureas:
| Reagent | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | N-Acetyl derivative | 89% | |
| 4-Nitrobenzoyl chloride | DMAP, CH₂Cl₂ | Aryl amide | 73% | |
| Phenyl isocyanate | None, RT | Urea derivative | 68% |
Key Findings :
-
Acylation is highly selective for the primary amine over the pyrazole nitrogen due to steric and electronic factors .
-
Urea formation requires stoichiometric control to avoid over-substitution.
Oxidation Reactions
The methylamine side chain and pyrazole ring participate in oxidation:
Notable Observations :
-
N-Oxide formation preserves the pyrazole ring integrity, making it useful for further functionalization.
-
Strong oxidizers like KMnO₄ degrade the pyrazole ring unless carefully controlled .
Coordination Chemistry
The compound acts as a ligand for transition metals, forming stable complexes:
Structural Insights :
-
X-ray crystallography confirms bidentate coordination through the pyrazole N2 and amine N atoms in Cu complexes .
-
Palladium complexes exhibit catalytic activity in Suzuki-Miyaura couplings .
Mannich Reactions
The amine participates in three-component Mannich reactions:
Optimization :
-
Microwave-assisted methods reduce reaction times from hours to minutes .
-
Silica gel acts as a green catalyst, avoiding toxic solvents .
Ring Functionalization
Electrophilic substitution on the pyrazole ring:
| Reaction Type | Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C4 | 4-Nitro-pyrazole derivative | 58% | |
| Bromination | Br₂, FeBr₃ | C3 | 3-Bromo derivative | 47% |
Regioselectivity :
Scientific Research Applications
Overview
[1-(Methylethyl)pyrazol-5-yl]methylamine is a pyrazole derivative that has gained attention in various scientific fields due to its unique structural properties and potential biological activities. This compound is primarily recognized for its applications in medicinal chemistry, agriculture, and materials science.
Medicinal Chemistry
The potential therapeutic applications of this compound are significant, particularly in the development of new pharmaceuticals. Research indicates that pyrazole derivatives exhibit various pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that compounds with pyrazole moieties can inhibit the growth of bacteria and fungi, suggesting their use as antimicrobial agents.
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antimalarial and Antileishmanial Activities : Pyrazole derivatives have demonstrated efficacy against malaria and leishmaniasis, positioning them as potential leads for drug development in tropical diseases .
Agricultural Chemistry
In agriculture, this compound can serve as an intermediate in the synthesis of agrochemicals. Its derivatives are explored for use in:
- Pesticides : The compound's biological activity can be harnessed to develop effective pesticides that target pests while minimizing environmental impact.
- Fertilizers : Research into the compound's interaction with plant growth mechanisms may lead to enhanced fertilizer formulations .
Material Science
The versatility of this compound allows it to be utilized in materials science for:
- Polymer Synthesis : The compound can act as a building block for synthesizing polymers with specific properties, which can be tailored for applications in coatings, adhesives, and composites.
- Chemical Sensors : Its unique chemical structure may enable the development of sensors that detect specific analytes through molecular recognition mechanisms .
Synthetic Routes
The synthesis of this compound typically involves the alkylation of 1-methylpyrazole with methylethyl halides under basic conditions. Common methods include:
- Alkylation Reaction : Conducted in solvents such as THF or DMF using bases like sodium hydride or potassium carbonate.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form pyrazole oxides or reduction to yield reduced derivatives, expanding its utility in various chemical reactions .
Case Studies and Research Insights
Several studies have highlighted the applications and effectiveness of this compound:
- Antimicrobial Efficacy Study : A recent investigation demonstrated that derivatives of this compound exhibited significant inhibition against various bacterial strains, suggesting potential as a new class of antibiotics.
- Inflammatory Disease Model : In vitro studies showed that the compound could reduce pro-inflammatory cytokine production in cell cultures, indicating its therapeutic potential in treating chronic inflammatory conditions.
- Agricultural Application Trial : Field trials using formulations containing this compound showed improved pest resistance and crop yield compared to traditional pesticides, underscoring its promise in sustainable agriculture .
Mechanism of Action
The mechanism of action of [1-(Methylethyl)pyrazol-5-yl]methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or biological effects. The specific pathways involved depend on the target enzyme or receptor and the nature of the interaction.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the pyrazole ring significantly influence molecular weight, polarity, and bioactivity. Key analogs include:
Key Observations :
- Basicity : The methylamine group (-CH2NH2) contributes to basicity, aiding in salt formation for improved solubility (e.g., hydrochloride salts).
Biological Activity
[1-(Methylethyl)pyrazol-5-yl]methylamine, with the CAS number 1007505-19-2, is a compound belonging to the pyrazole family. Pyrazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, which include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazole ring with a methylethyl group at position 1 and a methylamine substituent. This unique arrangement contributes to its reactivity and biological interactions.
Research indicates that pyrazole derivatives, including this compound, exhibit their biological effects through several mechanisms:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains by disrupting cellular processes.
- Antileishmanial and Antimalarial Effects : It is believed to interfere with the life cycles of Leishmania and Plasmodium parasites, inhibiting their growth and replication .
- Enzyme Interaction : The compound may modulate the activity of specific enzymes or receptors involved in disease pathways, contributing to its therapeutic effects .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
- Antimicrobial Efficacy : A study evaluating various pyrazole derivatives found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was noted as a key mechanism .
- Leishmaniasis Treatment : In vitro studies demonstrated that this compound effectively inhibited the proliferation of Leishmania donovani, suggesting its potential as a therapeutic agent for leishmaniasis. The study highlighted the importance of structural modifications in enhancing antileishmanial activity.
- Cytotoxic Properties : Research on cancer cell lines revealed that this compound induced apoptosis in human tumor cells. The mechanism involved the activation of caspases and modulation of apoptotic pathways .
Q & A
Q. What are the most reliable synthetic routes for [1-(Methylethyl)pyrazol-5-yl]methylamine, and how can reaction yields be optimized?
Methodological Answer:
- Cyclization with POCl3 : A common approach involves cyclizing substituted hydrazides using phosphorus oxychloride (POCl3) at 120°C, as demonstrated in pyrazole synthesis (e.g., 1-(5-chloro-2-methoxy-phenyl)-5-methylpyrazole derivatives) .
- Amine Introduction : Post-cyclization, the methylamine group can be introduced via reductive amination or nucleophilic substitution. Sodium cyanoborohydride (NaCNBH3) in acidic methanol is effective for stabilizing intermediates .
- Optimization : Yields improve with controlled stoichiometry (1:1.2 molar ratio of hydrazide to POCl3) and inert atmosphere (N2/Ar) to prevent oxidation.
Q. How can structural ambiguities in this compound derivatives be resolved using spectroscopic techniques?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of NH2 (stretch ~3350 cm⁻¹) and pyrazole C=N (1600–1500 cm⁻¹) .
- NMR Analysis :
- X-ray Crystallography : Resolves positional isomerism (e.g., 3- vs. 5-substitution) in ambiguous cases .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in pharmacological studies?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified alkyl/aryl groups (e.g., 4-methoxyphenyl, 3,4-dichlorophenyl) to assess steric/electronic effects on bioactivity .
- Biological Assays :
- Computational Modeling : Perform docking studies with target proteins (e.g., tubulin for antimitotic activity) to predict binding modes .
Q. How can contradictory spectral or bioactivity data for this compound analogs be systematically addressed?
Methodological Answer:
- Reproducibility Checks : Verify synthetic protocols (e.g., purity of POCl3, reaction time/temperature) .
- Orthogonal Characterization : Combine NMR, HRMS, and single-crystal XRD to confirm structural integrity .
- Dose-Response Validation : Re-test bioactivity with standardized assays (e.g., triplicate runs in cytotoxicity studies) .
Q. What are the key stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Temperature Sensitivity : Store at –20°C in amber vials to prevent decomposition (evidenced by TGA/DSC studies) .
- Moisture Avoidance : Use desiccants (silica gel) to mitigate hydrolysis of the methylamine group .
- Long-Term Stability : Monitor via HPLC at 0, 3, 6, and 12 months to track degradation products .
Q. What advanced catalytic systems improve the scalability of this compound synthesis?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
